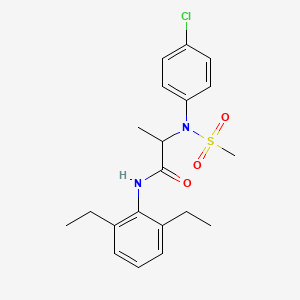![molecular formula C13H12N2OS B4169351 2-[2-(methylthio)phenyl]nicotinamide](/img/structure/B4169351.png)
2-[2-(methylthio)phenyl]nicotinamide
説明
2-[2-(methylthio)phenyl]nicotinamide, also known as MTDPN, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MTDPN is a derivative of nicotinamide, a form of vitamin B3, and contains a thiomethyl group attached to a phenyl ring. In
科学的研究の応用
2-[2-(methylthio)phenyl]nicotinamide has been studied for its potential therapeutic applications in various fields of research, including oncology, neurology, and immunology. In oncology, 2-[2-(methylthio)phenyl]nicotinamide has been shown to inhibit the growth of cancer cells, specifically breast cancer cells, by inducing apoptosis and inhibiting cell proliferation. In neurology, 2-[2-(methylthio)phenyl]nicotinamide has been studied for its potential neuroprotective effects, specifically in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. In immunology, 2-[2-(methylthio)phenyl]nicotinamide has been studied for its potential anti-inflammatory effects, specifically in the treatment of autoimmune diseases such as rheumatoid arthritis.
作用機序
The mechanism of action of 2-[2-(methylthio)phenyl]nicotinamide is not fully understood, but it is thought to involve the regulation of various cellular pathways. In oncology, 2-[2-(methylthio)phenyl]nicotinamide has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9, which are enzymes involved in the process of programmed cell death. In neurology, 2-[2-(methylthio)phenyl]nicotinamide has been shown to inhibit the formation of amyloid beta plaques, which are a hallmark of Alzheimer’s disease, through the regulation of beta-secretase activity. In immunology, 2-[2-(methylthio)phenyl]nicotinamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, through the regulation of NF-kappaB signaling.
Biochemical and Physiological Effects
2-[2-(methylthio)phenyl]nicotinamide has been shown to have various biochemical and physiological effects, depending on the context of its use. In oncology, 2-[2-(methylthio)phenyl]nicotinamide has been shown to inhibit the expression of various oncogenes, such as c-Myc and cyclin D1, which are involved in the regulation of cell proliferation. In neurology, 2-[2-(methylthio)phenyl]nicotinamide has been shown to improve cognitive function and memory in animal models of Alzheimer’s disease. In immunology, 2-[2-(methylthio)phenyl]nicotinamide has been shown to reduce inflammation and oxidative stress in animal models of rheumatoid arthritis.
実験室実験の利点と制限
2-[2-(methylthio)phenyl]nicotinamide has several advantages and limitations for use in lab experiments. One advantage is its relatively low toxicity compared to other chemotherapeutic agents, which allows for higher doses to be used in experiments. Another advantage is its ability to selectively target cancer cells, which reduces the risk of off-target effects. However, a limitation of 2-[2-(methylthio)phenyl]nicotinamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on 2-[2-(methylthio)phenyl]nicotinamide. One direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the potential therapeutic applications of 2-[2-(methylthio)phenyl]nicotinamide in other fields, such as cardiovascular disease and metabolic disorders. Additionally, the mechanism of action of 2-[2-(methylthio)phenyl]nicotinamide could be further elucidated through the use of advanced molecular and cellular techniques. Overall, 2-[2-(methylthio)phenyl]nicotinamide has the potential to be a valuable tool in scientific research and may have important therapeutic applications in the future.
特性
IUPAC Name |
2-(2-methylsulfanylphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-17-11-7-3-2-5-9(11)12-10(13(14)16)6-4-8-15-12/h2-8H,1H3,(H2,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FREIGKCLLFNFQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=C(C=CC=N2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2-pyridinylmethyl)[2-(trifluoromethyl)benzyl]amine hydrochloride](/img/structure/B4169282.png)

![5-(3,4-dimethylphenyl)-7-(4-ethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4169286.png)
![2-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B4169297.png)
![2-(3-methoxy-4-propoxybenzyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B4169314.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-methyl-5-(2-quinoxalinyl)phenyl]-4-(methylsulfonyl)butanamide](/img/structure/B4169318.png)
![(2-furylmethyl){2-nitro-5-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}amine](/img/structure/B4169319.png)
![N-[1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2-thiophenecarboxamide](/img/structure/B4169330.png)
![4-[allyl(methylsulfonyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide](/img/structure/B4169332.png)
![N-[4-(benzyloxy)phenyl]-1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4169340.png)
![N-mesityl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4169345.png)

![5,8-dimethyl-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4169369.png)